![molecular formula C15H13ClN2O3S B2704867 3-(4-chlorophenyl)sulfanyl-N-(4-nitrophenyl)propanamide CAS No. 895479-38-6](/img/structure/B2704867.png)
3-(4-chlorophenyl)sulfanyl-N-(4-nitrophenyl)propanamide
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Description
Scientific Research Applications
- Anticancer Properties : Researchers have investigated this compound’s potential as an anticancer agent. Its structural features may interfere with cancer cell growth pathways, making it a candidate for further exploration in cancer therapy .
- Anti-Inflammatory Effects : The compound’s sulfur-containing group could contribute to anti-inflammatory activity. Scientists have explored its potential as an anti-inflammatory drug .
- Photovoltaic Materials : Related compounds have been studied for their photovoltaic properties. Researchers have synthesized derivatives of this compound to enhance the power conversion efficiency of solar cells .
- Organic Semiconductors : The π-conjugated system in this compound suggests its potential as an organic semiconductor. Investigations into its charge transport properties and stability are ongoing .
- Enzyme Inhibitors : The nitrophenyl group in the compound may interact with enzymes. Researchers have explored its inhibitory effects on specific enzymes, potentially leading to novel drug targets .
- Pesticide Development : The compound’s chlorophenyl moiety suggests its use as a pesticide. Studies have evaluated its efficacy against pests and its environmental impact .
- Metabolic Stability : Researchers have investigated the compound’s metabolic fate in vivo. Understanding its stability and potential metabolites is crucial for drug development .
- Molecular Docking Studies : Computational simulations have explored the binding interactions between this compound and specific protein targets. These studies aid in predicting its biological activity .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Chemical Biology and Enzyme Inhibition
Environmental Science and Pesticides
Pharmacokinetics and Metabolism
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-11-1-7-14(8-2-11)22-10-9-15(19)17-12-3-5-13(6-4-12)18(20)21/h1-8H,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPLPBQURJOJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfanyl-N-(4-nitrophenyl)propanamide |
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